molecular formula C6H7N3O2 B1464116 N-Methyl-6-nitropyridin-3-amine CAS No. 189348-22-9

N-Methyl-6-nitropyridin-3-amine

Cat. No.: B1464116
CAS No.: 189348-22-9
M. Wt: 153.14 g/mol
InChI Key: NAXPEXYGRNHRSQ-UHFFFAOYSA-N
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Description

N-Methyl-6-nitropyridin-3-amine: is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the 6th position and a methyl group (-CH3) at the nitrogen atom of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Pyridine: The synthesis of N-Methyl-6-nitropyridin-3-amine can begin with the nitration of pyridine. Pyridine is reacted with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the desired position.

    Methylation: The nitro-substituted pyridine is then subjected to methylation. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group at the nitrogen atom.

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-6-nitropyridin-3-amine can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-Methyl-6-aminopyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

N-Methyl-6-nitropyridin-3-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the effects of nitro and methyl groups on biological activity. It can be used in the design of enzyme inhibitors and other bioactive molecules.

Medicine:

This compound has potential applications in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-6-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-Methyl-3-nitropyridin-2-amine: Similar structure but with the nitro group at the 3rd position.

    N-Methyl-4-nitropyridin-2-amine: Similar structure but with the nitro group at the 4th position.

    N-Methyl-5-nitropyridin-2-amine: Similar structure but with the nitro group at the 5th position.

Uniqueness:

N-Methyl-6-nitropyridin-3-amine is unique due to the specific positioning of the nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s electronic properties and its ability to participate in specific reactions, making it distinct from other nitropyridine derivatives.

Properties

IUPAC Name

N-methyl-6-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-2-3-6(8-4-5)9(10)11/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPEXYGRNHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189348-22-9
Record name N-methyl-6-nitropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in the portion of Note [9] immediately above that is concerned with the preparation of starting materials, 5-bromo-2-nitropyridine was reacted with methylamine to give 5-methylamino-2-nitropyridine in 80% yield; 1H NMR: (DMSOd6) 2.51 (s, 3H), 7.02 (m, 1H), 7.43 (br s, 1H), 7.86 (m, 1H), 8.13 (d, 1H); Mass Spectrum: M−H− 152; which in turn was converted into 5-(N-tert-butoxycarbonyl-N-methylamino)-2-nitropyridine in 51% yield; 1H NMR: (CDCl3) 1.52 (s, 9H), 3.4 (s, 3H), 7.98 (m, 1H), 8.24 (m, 1H), 8.6 (m, 1H); which in turn was converted into 2-amino-5-(N-tert-butoxycarbonyl-N-methylamino)pyridine in 100% yield; 1H NMR: (CDCl3) 1.42 (br s, 9H), 3.19 (s, 3H), 4.39 (br s, 2H), 6.46 (d, 1H), 7.3 (m, 1H), 7.94 (m, 1H); Mass Spectrum: M+H+ 224; and which in turn was converted into N-[5-(N-tert-butoxycarbonyl-N-methylamino) pyridin-2-yl]-2-[4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]acetamide; Mass Spectrum: M+H+ 546.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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